1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol
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Description
“1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol” is a chemical compound with the CAS Number: 346448-88-2 and a molecular weight of 309.39 . The IUPAC name for this compound is 1-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-2-propanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19N3O3S/c1-11(18)10-16-6-8-17(9-7-16)14-12-4-2-3-5-13(12)21(19,20)15-14/h2-5,11,18H,6-10H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a predicted melting point of 190.98° C, a predicted boiling point of 510.6° C at 760 mmHg, and a predicted density of 1.4 g/cm 3 . The predicted refractive index is n 20D 1.67 .Scientific Research Applications
Anticancer Activity
The synthesis and evaluation of heterocyclic compounds derived from similar structures have shown promising anticancer activities. For instance, a compound designed using a related synthesis pathway demonstrated in vitro anticancer activities against human bone cancer cell lines, supported by molecular docking studies to understand its antiviral potential (Lv et al., 2019).
Antipsychotic Agents
Compounds with a benzisothiazolyl piperazine structure have been explored as potential antipsychotic agents. They have been studied for their binding affinities to dopamine D2 and serotonin 5-HT2 receptors, showing activities indicative of atypical antipsychotic agents with a low propensity to induce extrapyramidal side effects (Norman et al., 1994).
Antimicrobial and Antitubercular Activities
Derivatives of this compound class have been synthesized and screened for antimicrobial activities, with some showing significant efficacy against test microorganisms (Bektaş et al., 2007). Additionally, novel benzo[d]isoxazole derivatives exhibited potent in vitro anti-tubercular activity against Mycobacterium tuberculosis strains, highlighting their potential as anti-tubercular agents (Naidu et al., 2016).
Antifungal Activity
Research into new azoles has led to the synthesis of compounds with excellent antifungal activities, showcasing broad-spectrum efficacy against human pathogenic fungi. Computational docking results provided insight into the molecular mechanisms of action, supporting their potential in antifungal drug design (Chai et al., 2011).
Properties
IUPAC Name |
1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-11(18)10-16-6-8-17(9-7-16)14-12-4-2-3-5-13(12)21(19,20)15-14/h2-5,11,18H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZVKZFFBXLUEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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